![molecular formula C17H26N2O2 B2473197 2-Methyl-N-[3-[[1-(2-methylpropyl)aziridin-2-yl]methoxy]phenyl]propanamide CAS No. 2418718-93-9](/img/structure/B2473197.png)
2-Methyl-N-[3-[[1-(2-methylpropyl)aziridin-2-yl]methoxy]phenyl]propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-N-[3-[[1-(2-methylpropyl)aziridin-2-yl]methoxy]phenyl]propanamide, also known as AZD1775, is a small molecule inhibitor of the protein kinase WEE1. This molecule has gained significant attention in the field of cancer research due to its potential in enhancing the efficacy of DNA-damaging agents, such as chemotherapy and radiotherapy, in cancer treatment.
Mechanism of Action
WEE1 is a protein kinase that plays a crucial role in the DNA damage response pathway by inhibiting the activity of cyclin-dependent kinase 1 (CDK1). CDK1 is a key regulator of the cell cycle, and its inhibition by WEE1 prevents cells from entering mitosis and allows time for DNA repair. 2-Methyl-N-[3-[[1-(2-methylpropyl)aziridin-2-yl]methoxy]phenyl]propanamide inhibits the activity of WEE1, leading to premature entry of cells into mitosis and sensitizing them to DNA-damaging agents.
Biochemical and Physiological Effects:
2-Methyl-N-[3-[[1-(2-methylpropyl)aziridin-2-yl]methoxy]phenyl]propanamide has been shown to induce DNA damage and cell death in cancer cells. It also enhances the anti-tumor immune response by increasing the presentation of tumor antigens to T cells. In addition, 2-Methyl-N-[3-[[1-(2-methylpropyl)aziridin-2-yl]methoxy]phenyl]propanamide has been reported to have off-target effects on other kinases, such as CHK1 and AKT, which may contribute to its anti-cancer activity.
Advantages and Limitations for Lab Experiments
2-Methyl-N-[3-[[1-(2-methylpropyl)aziridin-2-yl]methoxy]phenyl]propanamide has several advantages for use in lab experiments. It is a small molecule that can be easily synthesized and modified, making it a versatile tool for studying the WEE1 pathway and its role in cancer. However, the off-target effects of 2-Methyl-N-[3-[[1-(2-methylpropyl)aziridin-2-yl]methoxy]phenyl]propanamide on other kinases may complicate interpretation of experimental results. In addition, the optimal dosing and scheduling of 2-Methyl-N-[3-[[1-(2-methylpropyl)aziridin-2-yl]methoxy]phenyl]propanamide in combination with other agents may vary depending on the cancer type and treatment regimen.
Future Directions
There are several future directions for research on 2-Methyl-N-[3-[[1-(2-methylpropyl)aziridin-2-yl]methoxy]phenyl]propanamide. One area of focus is the development of biomarkers to predict response to 2-Methyl-N-[3-[[1-(2-methylpropyl)aziridin-2-yl]methoxy]phenyl]propanamide in cancer patients. Another area of interest is the combination of 2-Methyl-N-[3-[[1-(2-methylpropyl)aziridin-2-yl]methoxy]phenyl]propanamide with immunotherapy agents to enhance the anti-tumor immune response. Additionally, the potential use of 2-Methyl-N-[3-[[1-(2-methylpropyl)aziridin-2-yl]methoxy]phenyl]propanamide in combination with targeted therapies, such as PARP inhibitors, is being explored. Overall, the continued study of 2-Methyl-N-[3-[[1-(2-methylpropyl)aziridin-2-yl]methoxy]phenyl]propanamide has the potential to improve cancer treatment outcomes and benefit patients.
Synthesis Methods
2-Methyl-N-[3-[[1-(2-methylpropyl)aziridin-2-yl]methoxy]phenyl]propanamide is synthesized by a multi-step process involving the reaction of several chemical intermediates. The synthesis begins with the coupling of 2-methoxyphenylacetonitrile with 2-methylpropanal, followed by the conversion of the resulting imine to an aziridine using trifluoroacetic acid. The aziridine is then reacted with 3-(2-bromoethyl)phenol to form the final product, 2-Methyl-N-[3-[[1-(2-methylpropyl)aziridin-2-yl]methoxy]phenyl]propanamide.
Scientific Research Applications
2-Methyl-N-[3-[[1-(2-methylpropyl)aziridin-2-yl]methoxy]phenyl]propanamide has been extensively studied in preclinical and clinical trials as a potential cancer therapeutic agent. It has shown promising results in enhancing the efficacy of DNA-damaging agents in various cancer cell lines and animal models. In clinical trials, 2-Methyl-N-[3-[[1-(2-methylpropyl)aziridin-2-yl]methoxy]phenyl]propanamide has demonstrated safety and tolerability in combination with chemotherapy and radiotherapy in patients with advanced solid tumors.
properties
IUPAC Name |
2-methyl-N-[3-[[1-(2-methylpropyl)aziridin-2-yl]methoxy]phenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O2/c1-12(2)9-19-10-15(19)11-21-16-7-5-6-14(8-16)18-17(20)13(3)4/h5-8,12-13,15H,9-11H2,1-4H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDPJOCYPTVDFJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1CC1COC2=CC=CC(=C2)NC(=O)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-N-[3-[[1-(2-methylpropyl)aziridin-2-yl]methoxy]phenyl]propanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(1-(4-(4-fluorophenyl)-1H-pyrrole-2-carbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2473115.png)
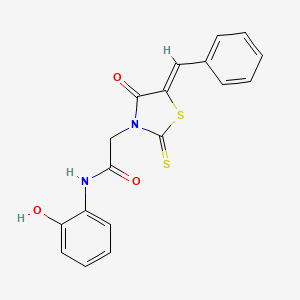

![6-Acetyl-2-(4-fluorobenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2473118.png)
![Methyl 2-{2-[2-(4-ethylphenoxy)ethylthio]benzimidazolyl}acetate](/img/structure/B2473119.png)
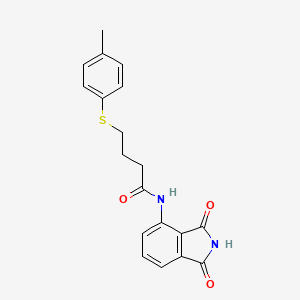
![(4-Methyl-1,2,3-thiadiazol-5-yl)(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone](/img/structure/B2473122.png)
![Tert-butyl 4-[4-(1,3-thiazol-2-yloxy)benzoyl]piperazine-1-carboxylate](/img/structure/B2473125.png)
![N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-4-methoxybenzamide](/img/structure/B2473126.png)
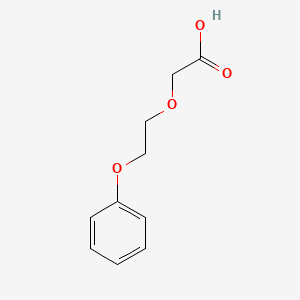
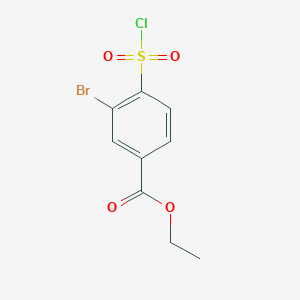
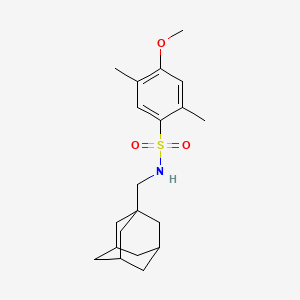
![N-(6-acetamidobenzo[d]thiazol-2-yl)-4-aminobenzamide](/img/structure/B2473133.png)
![N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl)methyl)thiophene-2-carboxamide](/img/structure/B2473135.png)